1,4-Diisopropyl-1,4-cyclohexadiene 1,4-Diisopropyl-1,4-cyclohexadiene
Brand Name: Vulcanchem
CAS No.: 114300-89-9
VCID: VC20878894
InChI: InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3
SMILES: CC(C)C1=CCC(=CC1)C(C)C
Molecular Formula: C12H20
Molecular Weight: 164.29 g/mol

1,4-Diisopropyl-1,4-cyclohexadiene

CAS No.: 114300-89-9

Cat. No.: VC20878894

Molecular Formula: C12H20

Molecular Weight: 164.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diisopropyl-1,4-cyclohexadiene - 114300-89-9

Specification

CAS No. 114300-89-9
Molecular Formula C12H20
Molecular Weight 164.29 g/mol
IUPAC Name 1,4-di(propan-2-yl)cyclohexa-1,4-diene
Standard InChI InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3
Standard InChI Key PHQGCMVBXNSXJE-UHFFFAOYSA-N
SMILES CC(C)C1=CCC(=CC1)C(C)C
Canonical SMILES CC(C)C1=CCC(=CC1)C(C)C

Introduction

Molecular Identity and Basic Properties

1,4-Diisopropyl-1,4-cyclohexadiene (CAS No. 114300-89-9) belongs to the family of substituted cyclohexadienes. It has a molecular formula of C12H20 and a molecular weight of 164.29 g/mol. The compound is also known by its IUPAC name 1,4-di(propan-2-yl)cyclohexa-1,4-diene and is registered in chemical databases with the following identifiers:

ParameterValue
CAS Number114300-89-9
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
IUPAC Name1,4-di(propan-2-yl)cyclohexa-1,4-diene
Standard InChIInChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3
Standard InChIKeyPHQGCMVBXNSXJE-UHFFFAOYSA-N
SMILESCC(C)C1=CCC(=CC1)C(C)C
PubChem CID4589183
The compound features a cyclohexadiene core with two isopropyl groups positioned at the 1,4-positions, creating a symmetrical structure with interesting conformational properties .

Structural Characteristics and Conformational Analysis

Molecular Structure

Synthesis and Preparation Methods

The synthesis of 1,4-Diisopropyl-1,4-cyclohexadiene can be achieved through multiple routes, leveraging established methods for preparing substituted cyclohexadienes.

Birch Reduction of Aromatic Precursors

One of the most common approaches for synthesizing 1,4-cyclohexadiene derivatives is through the Birch reduction of appropriately substituted aromatic compounds. For 1,4-diisopropyl-1,4-cyclohexadiene, this would typically involve:

  • Starting with diisopropylbenzene

  • Performing a controlled Birch reduction using an alkali metal (sodium or lithium) in liquid ammonia with an alcohol proton source

  • Carefully controlling reaction conditions to ensure selective reduction to the 1,4-cyclohexadiene rather than complete reduction to the cyclohexane derivative

Alternative Synthetic Routes

Other potential synthetic approaches include:

  • Alkylation of 1,4-cyclohexadiene with isopropyl groups through appropriate organometallic intermediates

  • Cycloaddition reactions followed by elimination or rearrangement steps

  • Reduction of appropriately substituted cyclohexadienones
    The choice of synthetic method typically depends on the scale of production, available starting materials, and the purity requirements of the final product.

Chemical Reactivity

General Reaction Patterns

1,4-Diisopropyl-1,4-cyclohexadiene undergoes reactions typical of both alkenes and cyclohexadiene systems. The presence of two double bonds in a 1,4-relationship creates opportunities for various transformations:

Reaction TypeConditionsProducts
OxidationKMnO4, CrO3Ketones, alcohols
ReductionCatalytic hydrogenation (Pd/C)Diisopropylcyclohexane derivatives
Electrophilic AdditionHalogens (Br2, Cl2)Halogenated derivatives
Diels-Alder ReactionDienophilesCycloadducts
DehydrogenationHeat, catalystsAromatic derivatives
The conjugated diene system makes this compound particularly suitable as a diene component in Diels-Alder reactions, allowing for the construction of more complex molecular architectures.

Surface Chemistry and Dehydrogenation

Research has investigated the behavior of related cyclohexadiene compounds on surfaces, particularly focusing on dehydrogenation reactions. For instance, studies on 1,4-cyclohexadiene on Si(001) surfaces have revealed important insights that may be applicable to 1,4-diisopropyl-1,4-cyclohexadiene.
On silicon surfaces, cyclohexadienes can form two types of bonding configurations: on-top (OT) structures on a single Si dimer and end-bridge (EB) structures across adjacent Si dimers. These configurations show different dehydrogenation kinetics, with the EB structure exhibiting a lower activation barrier (0.68 eV) compared to the OT structure (1.34 eV) .
These findings suggest that 1,4-diisopropyl-1,4-cyclohexadiene might undergo surface-catalyzed dehydrogenation under appropriate conditions, potentially leading to the formation of diisopropylbenzene derivatives .

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for characterizing 1,4-diisopropyl-1,4-cyclohexadiene and confirming its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of 1,4-diisopropyl-1,4-cyclohexadiene would typically show:

  • Signals for the vinyl protons (at the double bonds) in the δ 5.2-5.6 ppm range

  • Signals for the isopropyl methine protons around δ 2.0-2.5 ppm

  • Methyl protons of the isopropyl groups appearing as doublets around δ 0.8-1.2 ppm

  • Methylene protons of the cyclohexadiene ring in the δ 1.5-2.5 ppm range
    13C NMR would display signals for:

  • sp2 carbons of the double bonds (approximately δ 120-140 ppm)

  • Isopropyl methine carbons (around δ 25-35 ppm)

  • Methyl carbons of the isopropyl groups (approximately δ 20-25 ppm)

  • sp3 carbons of the cyclohexadiene ring (δ 20-40 ppm)

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • C=C stretching vibrations around 1600-1650 cm-1

  • C-H stretching of sp2 carbons at approximately 3000-3100 cm-1

  • C-H stretching of sp3 carbons at 2850-2950 cm-1

  • CH3 bending vibrations around 1370-1390 cm-1

  • Cyclohexadiene ring deformation bands in the fingerprint region

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 164

  • Fragmentation patterns characteristic of loss of isopropyl groups (M-43)

  • Potential fragmentation involving loss of methyl groups from isopropyl substituents

  • Possible rearrangement to form more stable aromatic fragments

Comparative Analysis with Related Compounds

Comparison with 1,4-Diisopropylcyclohexane

The saturated analog, 1,4-diisopropylcyclohexane (C12H24, molecular weight 168.32 g/mol), differs from 1,4-diisopropyl-1,4-cyclohexadiene in several key aspects:

Property1,4-Diisopropyl-1,4-cyclohexadiene1,4-Diisopropylcyclohexane
Molecular FormulaC12H20C12H24
Molecular Weight164.29 g/mol168.32 g/mol
SaturationUnsaturated (two double bonds)Fully saturated
ReactivityUndergoes addition reactions at double bondsLess reactive, primarily undergoes substitution
Conformational FlexibilityRestricted by double bondsMore conformationally flexible
Physical State (estimated)Liquid at room temperatureLiquid at room temperature
The absence of double bonds in 1,4-diisopropylcyclohexane results in different physical properties and reactivity patterns. Thermodynamic properties of 1,4-diisopropylcyclohexane have been more extensively studied, with data available on its heat capacity, enthalpy of formation, and other parameters .

Comparison with 1-Isopropoxy-1,4-cyclohexadiene

Another related compound, 1-isopropoxy-1,4-cyclohexadiene (C9H14O), contains an isopropoxy group instead of an isopropyl substituent:

Property1,4-Diisopropyl-1,4-cyclohexadiene1-Isopropoxy-1,4-cyclohexadiene
Molecular FormulaC12H20C9H14O
Molecular Weight164.29 g/mol138.21 g/mol
Functional GroupsTwo isopropyl groupsOne isopropoxy group
ReactivityNonpolar C-C bondsPolar C-O bond introduces different reactivity
Reaction EnthalpyNot extensively studiedΔrH° measurements available (-6.9 ± 1.4 kJ/mol, -3.2 ± 0.4 kJ/mol under different conditions)
The presence of an oxygen atom in 1-isopropoxy-1,4-cyclohexadiene significantly alters its electronic distribution and reactivity patterns compared to 1,4-diisopropyl-1,4-cyclohexadiene. Thermochemical studies have provided reaction enthalpy values for isomer equilibria involving 1-isopropoxy-1,4-cyclohexadiene .

Research Applications

Chemical Synthesis Applications

1,4-Diisopropyl-1,4-cyclohexadiene serves as a valuable precursor in the synthesis of more complex organic molecules. Its reactive diene system can be utilized in various transformations:

  • As a building block for natural product synthesis

  • In the preparation of functionalized cyclohexane derivatives

  • As a substrate for catalytic studies

  • In the development of new synthetic methodologies
    The presence of the isopropyl groups provides opportunities for further functionalization at these positions.

Surface Chemistry Studies

The behavior of cyclohexadiene derivatives on surfaces is an active area of research. Studies of related compounds like 1,4-cyclohexadiene on silicon surfaces provide insights into adsorption mechanisms, surface reactions, and the potential for creating functionalized surfaces. These findings can inform the use of 1,4-diisopropyl-1,4-cyclohexadiene in surface modification and semiconductor applications .

Conformational Analysis Research

Industrial Relevance

1,4-Diisopropyl-1,4-cyclohexadiene has potential applications in several industrial sectors:

  • Fine Chemical Production: As a synthetic intermediate for specialty chemicals

  • Materials Science: In the development of novel polymers and materials

  • Catalysis: As a substrate for testing catalytic systems

  • Analytical Chemistry: As a reference compound for spectroscopic studies
    The compound is primarily used for research purposes, with applications focusing on its utility as a building block for more complex molecules.

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